4-Dichloromethylene-2-thiophen-2-yl-4h-oxazol-5-one
Description
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: is a chemical compound belonging to the oxazolone family This compound features a dichloromethylene group and a thiophen-2-yl moiety attached to the oxazol-5-one core structure
Properties
IUPAC Name |
4-(dichloromethylidene)-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-6(10)5-8(12)13-7(11-5)4-2-1-3-14-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUAGCRUXSFTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(Cl)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclodehydration of 2-aminothiophene-2-carboxylic acid derivatives in the presence of chloroform and a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at the chloromethylene group can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidized derivatives with different functional groups.
Reduction: : Reduced analogs with altered chemical properties.
Substitution: : Substituted derivatives with new functional groups.
Scientific Research Applications
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: is unique due to its specific structural features. Similar compounds include:
2-Thiophen-2-yl-4H-oxazol-5-one: : Lacks the dichloromethylene group.
4-Chloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: : Has a single chlorine atom instead of two.
4-Dichloromethylene-2-thiophen-2-yl-4H-pyrazol-5-one: : Features a pyrazol-5-one core instead of oxazol-5-one.
This compound .
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